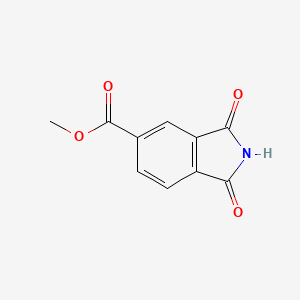

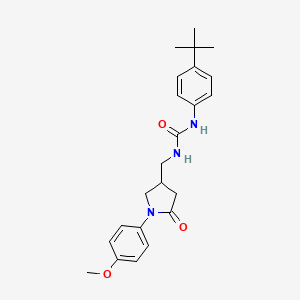

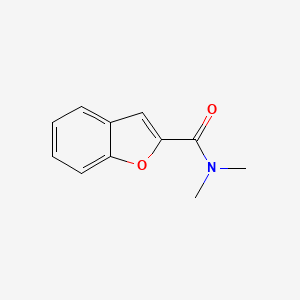

![molecular formula C21H28N4O3 B2884962 Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate CAS No. 1993140-08-1](/img/structure/B2884962.png)

Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .

Synthesis Analysis

The synthesis of a similar compound, tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate, involves stirring 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid tert-butyl ester and Pd/C in ethanol with an H2 balloon for 3 hours .Chemical Reactions Analysis

This compound selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) .Scientific Research Applications

Synthesis and Structural Analysis

A novel synthesis of anabasine analogues, which are structurally related to Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate, was developed using a Diels–Alder cycloaddition process. This process is significant for introducing the pyridazine ring in the piperidine moiety, highlighting the compound's potential in nicotinic acetylcholine receptor agonist activity (Stehl, Seitz, & Schulz, 2002).

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, was synthesized as an intermediate in biologically active compounds like crizotinib. The synthetic process involved three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, suggesting potential biomedical applications (Kong et al., 2016).

In a study on the photocatalytic amination of o-hydroxyarylenaminones, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate was used as a precursor, demonstrating the compound's relevance in photoredox-catalyzed reactions to assemble 3-aminochromones. This indicates its utility in organic synthesis and the development of novel chemical entities (Wang et al., 2022).

Crystal Structure and Molecular Properties

The crystal structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate, a compound similar to the queried chemical, was analyzed. This study provided insights into the conformation and intermolecular interactions, which are crucial for understanding the chemical's behavior in various applications (Mohammat et al., 2008).

Another related study examined the crystal structures of anticonvulsant compounds with similar chemical structures. The analysis of crystal structures can inform the design and synthesis of related compounds, potentially leading to novel pharmaceutical agents (Georges et al., 1989).

Chemical Synthesis and Modifications

The synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, illustrates the relevance of similar compounds in the synthesis of clinically important drugs. This highlights the potential role of such compounds in drug development (Wang et al., 2015).

A divergent and solvent-dependent reaction study involving 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene demonstrated the compound's flexibility in various chemical reactions, underscoring its importance in synthetic chemistry (Rossi et al., 2007).

The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another compound of similar structure, was used as an intermediate for anticancer drugs. This synthesis process underscores the compound's significance in the development of new therapeutic agents (Zhang et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) . These targets play crucial roles in nerve signal transmission and neuronal growth, respectively .

Mode of Action

This could result in altered nerve signal transmission and neuronal growth .

Biochemical Pathways

Given its potential targets, it can be inferred that the compound may influence the sodium ion transport pathways and pathways involved in neuronal growth and development .

Pharmacokinetics

The compound’s molecular weight, as provided by the nist chemistry webbook , can influence its pharmacokinetic properties. A lower molecular weight often leads to better absorption and distribution.

Result of Action

Based on its potential targets, it can be inferred that the compound may alter nerve signal transmission and neuronal growth .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O3/c1-21(2,3)28-20(26)22-15-11-13-25(14-12-15)19-10-9-17(23-24-19)16-7-5-6-8-18(16)27-4/h5-10,15H,11-14H2,1-4H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHWGGDCHDHQNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl {1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

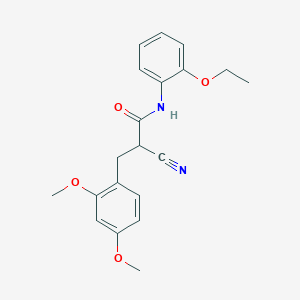

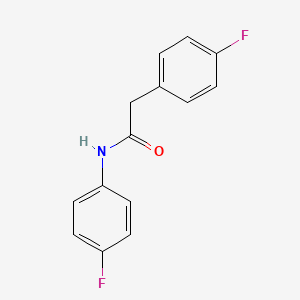

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2884881.png)

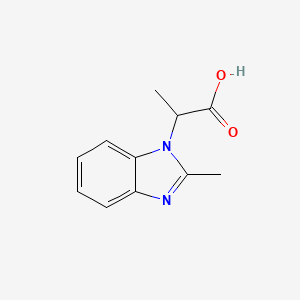

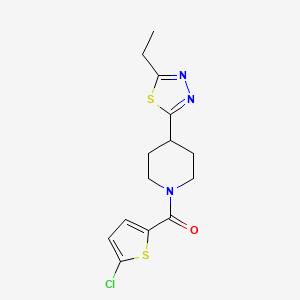

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2884887.png)

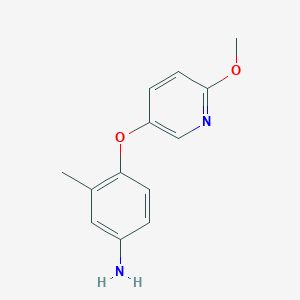

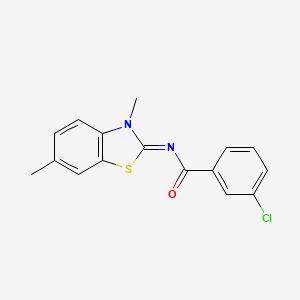

![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)

![8-chloro-1-(3,4-dimethylphenyl)-3-(4-ethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2884895.png)

![2-oxo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2H-chromene-3-carboxamide](/img/structure/B2884899.png)